Tris[4-(dimethylamino)phenyl]acetonitrile
Description
Historical Context of Synthesis and Initial Investigation
While the precise date of the first synthesis of Tris[4-(dimethylamino)phenyl]acetonitrile is not prominently documented, its historical context is intrinsically linked to the development of triarylmethane dyes in the late 19th century. The parent dye, Crystal Violet, was first synthesized in 1883 by Alfred Kern. wikipedia.org This class of dyes is characterized by a central carbon atom attached to three aryl groups.
The synthesis of this compound can be understood as a variation of the synthesis of the "leuco" (colorless) forms of these dyes. Leucocrystal violet, the reduced, colorless precursor to Crystal Violet, is a well-known compound used as a chromogenic reagent in applications like forensic analysis. nih.gov The synthesis of phenylacetonitriles, in general, has been a topic of interest for their utility as intermediates in creating more complex organic compounds. google.com Methods for preparing related α-aminonitriles, such as α-(N,N-dimethylamino)phenylacetonitrile, have been established, often involving the reaction of an aldehyde, a secondary amine, and a cyanide source. orgsyn.org The initial investigation into this compound likely emerged from the broader exploration of triarylmethane dye derivatives and the desire to create novel functional molecules by incorporating different groups, like the nitrile, onto the central carbon of the leuco-base structure.
Significance of Triphenylamine (B166846) and Nitrile Functionalities in Advanced Organic Chemistry
The academic importance of this compound is largely derived from the combination of two key functional components within its structure: the triphenylamine-like core and the nitrile group.
The triphenylamine moiety, consisting of a nitrogen atom bonded to three phenyl rings, imparts several desirable properties. Triphenylamine and its derivatives are known for their propeller-like, non-planar structure, which can inhibit strong intermolecular π-π stacking, leading to the formation of stable amorphous films. This is a crucial characteristic for applications in organic electronics. Furthermore, they are characterized by their ability to undergo facile and reversible oxidation to form stable radical cations, making them excellent hole-transporting materials for use in devices like organic light-emitting diodes (OLEDs).
The nitrile functionality (-C≡N) is one of the most versatile groups in organic synthesis. Its carbon-nitrogen triple bond provides a reactive site for a wide array of chemical transformations. The nitrile group is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. wikipedia.org It can also be reduced to form primary amines. This reactivity makes nitriles valuable intermediates for the synthesis of pharmaceuticals, polymers, and other complex organic molecules. google.comnih.gov
The presence of both these functionalities in this compound creates a molecule with both electronic activity (from the triphenylamine core) and synthetic versatility (from the nitrile group).
| Functional Group | Key Characteristics & Significance in Organic Chemistry |
| Triphenylamine Core | Propeller-like 3D structure, inhibits crystallization, forms amorphous films. |
| Good thermal and morphological stability. | |
| Low ionization potential, easily forms stable radical cations. | |
| Widely used as a hole-transporting material in organic electronics (OLEDs, solar cells). | |
| Nitrile (-C≡N) Group | Strong carbon-nitrogen triple bond, creating a reactive site. wikipedia.org |
| Can be hydrolyzed to carboxylic acids or reduced to primary amines. google.com | |
| Serves as a key intermediate in the synthesis of complex molecules. nih.gov | |
| Participates in cycloaddition and C-H bond functionalization reactions. |
Structural Motif as a Platform for Chemical Exploration and Functional Material Design
The specific molecular architecture of this compound serves as a versatile platform for chemical exploration and the design of new functional materials. The central sp³-hybridized carbon atom acts as a nexus, connecting the three electron-rich 4-(dimethylamino)phenyl arms and the synthetically adaptable nitrile group.
This star-shaped or branched structural motif allows for systematic modification to fine-tune the material's properties:
Peripheral Functionalization: The para-position of the phenyl rings is occupied by dimethylamino groups, which are strong electron-donating groups. These groups enhance the hole-transporting capabilities of the triphenylamine core. Other positions on the phenyl rings could be functionalized to alter solubility, electronic properties, or to attach the molecule to polymer backbones.
Nitrile Group Transformation: The nitrile group offers a reactive handle for a variety of chemical transformations. It can be used as a starting point for polymerization, for grafting the molecule onto surfaces, or for the synthesis of more complex, multi-functional molecules.
Core Modification: The central acetonitrile (B52724) unit itself provides a unique feature compared to the simple methane (B114726) core of leucocrystal violet. This allows for chemistry specific to the nitrile functionality right at the heart of the molecule.
This modular design makes the this compound framework an attractive scaffold for developing materials with tailored optical, electronic, and chemical properties for various advanced applications.
Rationale for Enduring Academic Interest in Non-Biological Applications
The sustained academic interest in this compound for non-biological applications is driven by the potential to harness its unique combination of properties for materials science and analytical chemistry.
One primary area of interest is in chromogenic systems . As the leuco-nitrile of a triarylmethane dye, the compound is colorless. However, oxidation can lead to the formation of a highly colored cationic species, analogous to Crystal Violet. This color-change behavior is the basis for its use as an indicator or in sensor development. For instance, leucocrystal violet is used in forensic science to detect latent bloodstains, where the heme in hemoglobin catalyzes the oxidation of the leuco dye to its colored form. nih.gov
Another significant driver is its potential in organic electronics . The triphenylamine core is a well-established building block for hole-transporting materials. The star-shaped structure of this compound can lead to isotropic charge transport properties and good film-forming capabilities, which are advantageous for devices like OLEDs and organic photovoltaics.
Finally, its role as a synthetic intermediate continues to be explored. The ability to use the nitrile group to build larger, more complex architectures while retaining the electro-active triphenylamine core allows researchers to design novel polymers, dendrimers, and supramolecular assemblies with specific functions. This versatility ensures its continued relevance in the ongoing quest for new and improved functional organic materials.
Structure
3D Structure
Properties
CAS No. |
4439-06-9 |
|---|---|
Molecular Formula |
C26H30N4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,2,2-tris[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C26H30N4/c1-28(2)23-13-7-20(8-14-23)26(19-27,21-9-15-24(16-10-21)29(3)4)22-11-17-25(18-12-22)30(5)6/h7-18H,1-6H3 |
InChI Key |
SPTOONCAHFZDNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Tris 4 Dimethylamino Phenyl Acetonitrile
Established Synthetic Routes and Reaction Cascades
Traditional syntheses rely on multi-step sequences that assemble the tri-substituted methane (B114726) core from readily available aromatic precursors. These routes have been refined over time to improve yields and purity.
A common and established strategy for synthesizing triarylmethane compounds involves the sequential condensation of N,N-dimethylaniline derivatives. One logical pathway to Tris[4-(dimethylamino)phenyl]acetonitrile involves the creation of a diarylmethanol intermediate, which is then reacted with a third aniline (B41778) equivalent before final conversion to the nitrile.
A representative multi-step synthesis can be outlined as follows:
Formation of a Benzophenone Intermediate: The process can begin with the Friedel-Crafts acylation of N,N-dimethylaniline using an agent like phosgene (B1210022) or oxalyl chloride to produce 4,4'-bis(dimethylamino)benzophenone, commonly known as Michler's ketone. wikipedia.orgorgsyn.org
Reduction to a Benzhydrol Intermediate: The Michler's ketone is then reduced to form the key intermediate, 4,4'-bis(dimethylamino)benzhydrol (B85804) (Michler's hydrol). wikipedia.orgwikipedia.org
Condensation to Form the Leuco Base: Michler's hydrol is subsequently condensed with another molecule of N,N-dimethylaniline under acidic conditions to form the leuco base of Crystal Violet, tris(4-dimethylaminophenyl)methane.
Oxidation and Cyanation: The leuco base is oxidized to the stable, colored Crystal Violet cation. This cation is then treated with a cyanide salt, such as potassium or sodium cyanide, which attacks the central carbon atom to yield the final colorless product, this compound.
An alternative, more direct route involves the condensation of formaldehyde (B43269) with three equivalents of N,N-dimethylaniline to form the leuco base directly. wikipedia.org
Table 1: Overview of a Multi-Step Synthetic Route
| Step | Reaction | Key Reagents | Typical Conditions |
|---|---|---|---|
| 1 | Formation of Michler's Ketone | N,N-dimethylaniline, Phosgene (or equivalent) | Friedel-Crafts Acylation |
| 2 | Reduction to Michler's Hydrol | Michler's Ketone, Sodium Borohydride (B1222165) or Zinc Dust | Alkaline, Alcoholic Solution |
| 3 | Condensation | Michler's Hydrol, N,N-dimethylaniline | Acidic Condensing Agent (e.g., H₂SO₄) |
N,N-Dimethylaniline: This is the primary building block for all three aromatic rings of the final product. It is a widely available industrial chemical, typically produced by the alkylation of aniline with methanol.
4,4'-bis(dimethylamino)benzophenone (Michler's Ketone): This diaryl ketone is a crucial precursor. It is traditionally prepared via the Friedel-Crafts reaction between N,N-dimethylaniline and phosgene. wikipedia.org Given the high toxicity of phosgene, alternative acylating agents are often sought in modern applications.
4,4'-bis(dimethylamino)benzhydrol (Michler's Hydrol): This secondary alcohol is the direct precursor for the third condensation step. It is most commonly prepared by the chemical reduction of Michler's ketone. wikipedia.orgwikipedia.org Effective reducing agents for this transformation include sodium borohydride in an alcoholic solvent or zinc dust in an alkaline solution. google.comgoogle.com For example, Michler's ketone can be reduced with sodium borohydride in ethanol (B145695) at elevated temperatures (e.g., 70°C) to yield the hydrol. google.com Another method involves heating the ketone with zinc dust and potassium hydroxide (B78521) in ethanol under reflux. google.com
Tris(4-dimethylaminophenyl)methane (Leuco Crystal Violet): This is the immediate precursor to the dye and, subsequently, the leuconitrile. It is formed by the acid-catalyzed condensation of Michler's hydrol with N,N-dimethylaniline. google.com
Catalysis plays a vital role in several steps of the synthesis, enhancing reaction rates and enabling transformations under milder conditions.
Acid Catalysis: The condensation of Michler's hydrol with N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction that is catalyzed by strong acids. google.com The acid protonates the hydroxyl group of the hydrol, which then leaves as a water molecule, generating a resonance-stabilized carbocation. This electrophilic cation is then attacked by the electron-rich N,N-dimethylaniline ring to form the C-C bond, completing the triarylmethane skeleton. Suitable catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. google.com
Metal-Mediated Reactions: The reduction of Michler's ketone to Michler's hydrol often employs metallic reducing agents like zinc dust. google.com In these heterogeneous reactions, the metal surface facilitates the electron transfer required for the reduction of the carbonyl group.
Novel and Green Synthetic Methodologies
In line with the broader goals of sustainable chemistry, recent efforts focus on developing more environmentally benign synthetic routes.
Modern synthetic chemistry offers several avenues to improve upon the traditional methods for preparing this compound and its precursors.
Alternative Solvents: The use of ionic liquids as "green" recyclable solvents is a potential alternative to volatile organic compounds (VOCs) typically used in these syntheses. Their non-volatile nature and tunable properties can lead to cleaner reactions and easier product separation.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. The condensation and reduction steps in the synthesis are potential candidates for optimization using this technology.
Flow Chemistry: Performing multi-step syntheses in continuous flow reactors offers advantages in terms of safety, scalability, and process control. google.com Each step of the synthesis could be carried out in a dedicated module with immobilized reagents or catalysts, minimizing manual handling and improving efficiency.
The development of new synthetic routes is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency.
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. For instance, developing catalytic condensation reactions that produce only water as a byproduct improves atom economy compared to routes that use stoichiometric reagents that are converted into waste salts.
Use of Safer Chemicals: A primary goal is to replace hazardous reagents like phosgene with safer alternatives for the acylation step. Similarly, substituting toxic organic solvents with water, supercritical fluids, or ionic liquids aligns with this principle.
Energy Efficiency: Employing energy-efficient methods like microwave heating or operating reactions at ambient temperature and pressure contributes to a greener process. Flow chemistry can also enhance energy efficiency through superior heat transfer and process integration. google.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are used in small quantities and can be recycled, reducing the amount of waste generated compared to stoichiometric reagents. Both acid and metal catalysts used in the synthesis of the triarylmethane core are examples of this principle in action.
By applying these innovative approaches and green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and safer.
Purification and Isolation Techniques for High-Purity this compound
The synthesis of this compound, a complex triarylmethane derivative, necessitates robust purification and isolation protocols to achieve the high degree of purity required for specialized applications. The crude product from the proposed synthetic pathway—proceeding via the halogenation of Tris(4-(dimethylamino)phenyl)methanol and subsequent nucleophilic substitution with a cyanide source—typically contains unreacted starting materials, byproducts, and residual reagents. Therefore, a multi-step purification strategy employing advanced chromatographic methods and meticulous crystallization techniques is essential for the isolation of the target compound in a highly purified form.
Advanced Chromatographic Methods
Chromatographic techniques are indispensable for the separation of this compound from closely related impurities. The choice of chromatographic method is dictated by the polarity of the target molecule and the nature of the impurities.
Flash Column Chromatography: As an initial purification step, flash column chromatography is highly effective for the bulk separation of the desired product from significant impurities. Given the molecular structure, a normal-phase silica (B1680970) gel column is typically employed. The separation is based on the differential adsorption of the components onto the stationary phase. The nitrile group imparts a moderate polarity to the molecule, allowing for its separation from both less polar precursors, such as any unreacted Tris(4-(dimethylamino)phenyl)methyl halide, and more polar byproducts that may have formed during the synthesis.
A gradient elution system is often optimal, starting with a non-polar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds based on their polarity.
Table 1: Illustrative Flash Chromatography Parameters for the Purification of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Hexane to Ethyl Acetate |
| 0-10 min: 100% Hexane | |
| 10-30 min: 0-20% Ethyl Acetate in Hexane | |
| 30-45 min: 20-50% Ethyl Acetate in Hexane | |
| Flow Rate | 40 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | 1. Tris(4-(dimethylamino)phenyl)methyl halide (precursor) 2. This compound (product) 3. Polar byproducts |
High-Performance Liquid Chromatography (HPLC): For achieving analytical to semi-preparative scale purification and to obtain material of the highest purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This technique is particularly adept at separating compounds with subtle differences in their hydrophobicity.
The retention of this compound on a C18 column is influenced by the hydrophobic nature of the three phenyl rings and the polarity of the dimethylamino and nitrile functional groups. A gradient elution with a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often provides the best resolution. The inclusion of a small amount of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape by protonating the basic dimethylamino groups.
Table 2: Typical RP-HPLC Conditions for High-Purity Isolation
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 30% B |
| 5-25 min: 30-90% B | |
| 25-30 min: 90% B | |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1 mL (of a concentrated solution of partially purified product) |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for the final purification of solid organic compounds, yielding material with a highly ordered crystalline lattice, thereby excluding impurities. The success of this method hinges on the careful selection of a suitable solvent or solvent system.
Solvent Selection: The ideal solvent for the crystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the cornerstone of the purification process. Preliminary solubility tests with a range of solvents of varying polarities are crucial. Solvents to be considered could include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), as well as mixtures thereof.
Table 3: Solubility Profile for Guiding Crystallization Solvent Choice
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Based on such a profile, a single solvent system using ethanol or toluene, or a two-solvent system such as acetone-hexane or ethyl acetate-hexane, could be effective.
Recrystallization Protocol:
Dissolution: The crude or chromatographically purified this compound is dissolved in a minimum amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) to form a saturated solution.
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove these particulates.
Cooling: The clear, hot solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.
Further Cooling: To maximize the yield of the crystallized product, the flask is then placed in an ice bath to further decrease the solubility of the compound.
Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.
Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
Drying: The purified crystals are then dried under vacuum to remove any remaining solvent.
The purity of the final product can be assessed by techniques such as melting point analysis, which should show a sharp melting range for a pure compound, and by analytical HPLC, which should indicate a single major peak.
Advanced Spectroscopic and Structural Characterization Techniques for Tris 4 Dimethylamino Phenyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule with the complexity of Tris[4-(dimethylamino)phenyl]acetonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.
High-Resolution 1H and 13C NMR Spectral Assignment
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the dimethylamino groups. The aromatic protons on the three phenyl rings would likely appear as complex multiplets in the downfield region of the spectrum. The protons of the eighteen methyl groups of the three dimethylamino substituents would be expected to give rise to one or more singlets in the upfield region.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for the quaternary carbon of the acetonitrile (B52724) group, the ipso-carbons attached to the central carbon, the aromatic carbons, and the methyl carbons of the dimethylamino groups. The chemical shifts of these carbons would be indicative of their electronic environment.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 150 |
| N(CH₃)₂ | 2.8 - 3.2 | 40 - 45 |
| Quaternary C (acetonitrile) | - | 120 - 130 |
| Central Quaternary C | - | 50 - 60 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to delineate the spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the phenyl rings and the central quaternary carbon, as well as the connectivity of the dimethylamino groups to the aromatic rings.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure, dynamics, and packing of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand the intermolecular interactions in the solid phase. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and in obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique would provide detailed structural information about this compound by elucidating its fragmentation pathways. The fragmentation pattern would be expected to show characteristic losses of dimethylamino groups and fragmentation of the aromatic rings, providing further confirmation of the molecular structure.
Interactive Data Table: Expected HRMS and MS/MS Fragmentation Data
| Technique | Expected Information | Example Data |
| HRMS | Elemental Composition | C₂₆H₃₀N₄ |
| MS/MS | Characteristic Fragment Ions | [M - N(CH₃)₂]⁺, [M - 2N(CH₃)₂]⁺, etc. |
Note: The example data is illustrative of the type of information that would be obtained.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of this compound. These vibrations are intrinsic to the molecule's structure, offering a detailed fingerprint based on the types of bonds and functional groups present.
The vibrational spectrum of this compound is characterized by a series of distinct absorption bands, each corresponding to specific functional groups within the molecule. Analysis of these bands allows for a definitive identification of the compound's key structural motifs.
The acetonitrile moiety (C≡N) exhibits a characteristic stretching vibration that is a sharp and intense band in the IR spectrum. nih.gov For acetonitrile itself, this C≡N stretching mode appears around 2267 cm⁻¹. nist.gov In the context of this compound, the electronic effects of the three substituted phenyl rings would likely influence the exact position of this band.
The aromatic phenyl rings contribute to a complex set of vibrations. C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. Phenyl ring vibrations themselves, involving C-C stretching within the ring, give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net
The dimethylamino groups (-N(CH₃)₂) also present characteristic vibrational modes. The C-N stretching vibrations will have their own distinct signals. The methyl C-H stretching and bending vibrations will also be present, typically in the ranges of 2950-2850 cm⁻¹ for stretching and 1460-1340 cm⁻¹ for bending. scifiniti.com
A summary of the expected characteristic vibrational frequencies for the functional groups in this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Acetonitrile (-C≡N) | C≡N Stretch | ~2250 |
| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 | |
| Dimethylamino (-N(CH₃)₂) | C-H Stretch (methyl) | 2950 - 2850 |
| C-H Bend (methyl) | 1460 - 1340 | |
| C-N Stretch | 1360 - 1250 |
To complement experimental findings, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of a molecule. cyberleninka.runih.gov These computational methods model the molecule's electronic structure and can calculate its vibrational modes with a high degree of accuracy. nih.gov
For this compound, a DFT calculation would provide a set of theoretical vibrational frequencies and their corresponding intensities. These calculated frequencies are typically scaled to correct for systematic errors inherent in the computational methods. nih.gov The scaled theoretical spectrum can then be directly compared with the experimental IR and Raman spectra. This correlation allows for a more confident and detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. cyberleninka.ru Such an analysis can be particularly useful for assigning complex vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹), where many overlapping bands occur.
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about the functional groups and connectivity of a molecule, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. aps.org
Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous proof of a molecule's structure. researchgate.net To perform this analysis, a suitable single crystal of this compound would be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. researchgate.net
The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This data would confirm the connectivity of the three 4-(dimethylamino)phenyl groups to the central acetonitrile carbon atom and provide detailed information about the geometry of the phenyl rings and the dimethylamino groups.
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. iucr.org This analysis provides insights into the intermolecular forces that govern the solid-state structure, such as van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···N or C-H···π interactions. nih.gov Understanding the crystal packing is crucial as it can influence the material's bulk properties, including its melting point, solubility, and solid-state fluorescence. For instance, the presence of π-π stacking interactions between the phenyl rings of adjacent molecules could be identified. iucr.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are particularly sensitive to the presence of conjugated π-systems, such as the phenyl rings in this compound.
The UV-Vis absorption spectrum is obtained by passing a beam of ultraviolet and visible light through a solution of the compound and measuring the absorbance at different wavelengths. The spectrum would be expected to show strong absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the electron-donating dimethylamino groups is likely to cause a red-shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. researchgate.net
Characterization of Electronic Transitions
The electronic transitions of this compound are expected to be dominated by the extensive π-conjugated system of the triarylmethane core. The dimethylamino groups act as potent auxochromes, significantly influencing the energy of the molecular orbitals and, consequently, the absorption and emission spectra. The electronic transitions in such molecules are typically π → π* in nature, involving the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.
In analogous triarylmethane dyes, such as crystal violet, the electronic spectrum is characterized by strong absorption bands in the visible region. wikipedia.orgscielo.br These transitions are responsible for their intense color. The central carbon atom, when cationic, acts as an electron acceptor, and the three dimethylaminophenyl groups serve as electron donors. This donor-acceptor structure leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions.
Table 1: Comparison of Electronic Transition Data for Structurally Related Triarylmethane Compounds
| Compound/System | Transition Type | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Crystal Violet | π → π | 590 | ~112,000 | Water |
| Malachite Green | π → π | 617 | ~75,000 | Water |
| Crystal Violet Lactone (open form) | π → π* (ICT) | ~596 | High (not specified) | Acidic/Polar Solvents |
| Tris(4-methoxyphenyl)methyl radical | π → π* | ~480 | ~600 | Toluene |
Note: Data is compiled from various sources for analogous compounds to infer potential properties of this compound. The exact values for the title compound may vary.
Mechanistic Studies of Solvatochromic and Thermochromic Responses
The significant charge redistribution upon electronic excitation in molecules like this compound makes them highly susceptible to changes in their environment, leading to solvatochromism and thermochromism.
Solvatochromism:
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. nih.gov For compounds with a large change in dipole moment upon excitation, polar solvents will stabilize the more polar state to a greater extent than nonpolar solvents.
In triarylmethane dyes, an increase in solvent polarity generally leads to a red shift (bathochromic shift) in the absorption maximum. scielo.br This indicates that the excited state is more polar than the ground state, a common feature in molecules with strong intramolecular charge transfer character. The mechanism involves specific and non-specific solvent-solute interactions, including hydrogen bonding and dielectric stabilization. scielo.brnih.gov For this compound, it can be hypothesized that in its carbocationic form, the positive charge is delocalized over the entire π-system. The extent of this delocalization and the energy of the electronic transitions would be modulated by the polarity of the surrounding solvent molecules.
Thermochromism:
Thermochromism is a reversible change in color with temperature. konicaminolta.us In the context of triarylmethane compounds, this is often due to a temperature-dependent equilibrium between two different molecular structures, one colored and one colorless. researchgate.netfinechemicals.com.cn A classic example is crystal violet lactone, which is colorless (leuco) in its closed lactone form and intensely colored in its open, zwitterionic/cationic form. wikipedia.org
The mechanism of thermochromism in systems based on triarylmethane dyes often involves a color former (the leuco dye), a color developer (an acidic species), and a solvent. researchgate.netfinechemicals.com.cn At low temperatures, these components form a colored complex. As the temperature increases, the solvent melts or changes its properties, leading to the dissociation of the complex and a return to the colorless leuco form. For this compound, a potential thermochromic mechanism could involve an equilibrium between a neutral, non-planar ground state and a planar, colored carbocationic species, with temperature influencing the position of this equilibrium.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. nih.govproquest.com Should this compound form a radical species, for instance, through oxidation to a radical cation, EPR spectroscopy would be the definitive tool for its characterization.
Triarylmethyl (TAM) radicals are a well-studied class of persistent carbon-centered radicals. nih.govnih.gov The radical derived from this compound would be a member of this family. The EPR spectrum of a TAM radical provides a wealth of information:
g-factor: The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For TAM radicals, g-factors are typically close to that of the free electron (ge ≈ 2.0023).
Hyperfine Coupling (HFC): The interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N) in the molecule leads to the splitting of the EPR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant (A), provides information about the distribution of the unpaired electron's spin density throughout the molecule. In a TAM radical, significant hyperfine coupling would be expected with the protons and ¹⁴N nuclei of the dimethylamino groups and the protons of the phenyl rings.
Linewidth: The width of the EPR lines can give insights into dynamic processes, such as molecular tumbling and spin relaxation. TAM radicals are known for their exceptionally narrow EPR lines, especially when deuterated, which makes them useful as spin probes. nih.gov
Table 2: Representative EPR Data for Triarylmethyl (TAM) Radicals
| Radical Species | g-factor | Hyperfine Coupling Constants (A) | Solvent/Matrix |
| Triphenylmethyl radical (Ph₃C•) | ~2.0026 | A(¹³Cα) ≈ 2.8 mT | Toluene |
| Tris(4-tert-butylphenyl)methyl radical | ~2.0026 | Not specified | Toluene |
| Finland Trityl (a tetrathiatriarylmethyl radical) | ~2.0029 | Very narrow lines, complex HFC | Aqueous solution |
Note: This table presents data for representative TAM radicals to illustrate the type of information obtained from EPR spectroscopy. The specific parameters for a radical derived from this compound would need to be determined experimentally.
The study of the ¹³C hyperfine coupling constants, in particular, can provide a detailed map of the spin density distribution on the carbon skeleton of the molecule. nih.gov The negligible dependence of these constants on the solvent indicates that the core electronic structure of the radical is largely unperturbed by its immediate environment. nih.gov
Computational and Theoretical Studies of Tris 4 Dimethylamino Phenyl Acetonitrile
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules like Tris[4-(dimethylamino)phenyl]acetonitrile. These methods provide insights into electron distribution, orbital energies, and the nature of electronic transitions.
Time-Dependent DFT (TD-DFT) for Excited State Analysis
To understand the photochromic or photo-dissociative behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited states. This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of these absorptions. Such calculations would be critical in interpreting the UV-visible absorption spectrum of the molecule and understanding the electronic transitions involved in its photochemical reactions. However, specific TD-DFT studies on this compound are not present in the available literature.
Molecular Orbital Analysis (HOMO-LUMO Energy Levels and Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the HOMO is expected to be localized on the electron-rich dimethylamino-substituted phenyl rings, while the LUMO may be distributed across the central part of the molecule.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Expected Value Range | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating capability |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions |
Note: The data in this table is hypothetical and represents typical ranges for similar organic molecules. Specific calculated values for this compound are not available in the literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on the conformational dynamics and interactions of this compound in various environments.
Conformational Dynamics in Different Phases
This compound possesses three phenyl rings attached to a central carbon atom, allowing for significant conformational flexibility, primarily through the rotation of the phenyl rings. MD simulations could be used to explore the potential energy surface of the molecule and identify its most stable conformers in the gas phase, as well as in condensed phases. Understanding these conformational dynamics is crucial as the orientation of the phenyl rings can significantly influence the molecule's electronic properties and its interactions with its surroundings.
Theoretical Modeling of Spectroscopic Signatures
Computational chemistry provides powerful tools to predict and understand the spectroscopic properties of molecules such as this compound. Through theoretical modeling, researchers can gain insights into the relationship between the molecular structure and its spectroscopic signatures, aiding in the interpretation of experimental data and the prediction of properties for novel compounds.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable aid in the assignment of NMR spectra. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict their chemical shifts.
For a molecule with the complexity of this compound, DFT calculations would typically involve geometry optimization of the molecule's three-dimensional structure, followed by the application of a specific functional and basis set (e.g., B3LYP/6-31G(d,p)) to compute the NMR shielding constants. These theoretical values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key structural motifs in this compound is presented below. Such a table would be the output of computational studies and would be compared with experimental data for validation.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl C-H (ortho to NMe₂) | 7.20 - 7.40 | 128.0 - 130.0 |
| Phenyl C-H (meta to NMe₂) | 6.60 - 6.80 | 111.0 - 113.0 |
| N(CH₃)₂ | 2.90 - 3.10 | 40.0 - 42.0 |
| Quaternary Phenyl Carbon | - | 150.0 - 152.0 |
| Acetonitrile (B52724) CH | 5.00 - 5.20 | 35.0 - 37.0 |
Note: These values are illustrative and would need to be substantiated by actual quantum chemical calculations.
Simulation of UV-Vis and Fluorescence Spectra
The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are governed by electronic transitions between its molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra.
The process involves first obtaining the optimized ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. These parameters correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum.
To simulate the fluorescence spectrum, the geometry of the first excited state is optimized. TD-DFT calculations are then performed on this excited-state geometry to determine the energy of the transition back to the ground state, which corresponds to the fluorescence emission maximum.
Computational studies on similar triphenylmethane (B1682552) dyes and molecules containing dimethylamino-phenyl moieties have shown that the intense absorption in the visible region is often due to a π-π* transition with significant intramolecular charge transfer (ICT) character, from the electron-donating dimethylamino groups to the central acetonitrile acceptor moiety.
Hypothetical Simulated Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Absorption Maximum (λmax) | 450 - 500 nm |
| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum | 520 - 570 nm |
Note: These values are hypothetical and represent typical ranges for similar chromophores. Actual values would be derived from specific TD-DFT calculations.
Reaction Mechanism Elucidation through Computational Methods
Transition State Calculations
For any proposed reaction involving this compound, such as its synthesis or decomposition, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find these saddle points on the potential energy surface. Once the TS geometry is located, its energy can be calculated to determine the activation energy (Ea) of the reaction. This provides crucial information about the reaction kinetics. For example, in a hypothetical nucleophilic substitution reaction at the acetonitrile carbon, the transition state would involve the incoming nucleophile and the leaving group partially bonded to the central carbon.
Reaction Pathway Mapping and Energetics
Beyond locating the transition state, computational methods can map the entire reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. This is often visualized in a potential energy surface diagram.
Reactivity, Derivatization, and Analog Synthesis of Tris 4 Dimethylamino Phenyl Acetonitrile
Redox Chemistry and Electrochemical Behavior
The electrochemical properties of Tris[4-(dimethylamino)phenyl]acetonitrile are largely governed by the tris(4-dimethylaminophenyl)methyl moiety, which is a derivative of the well-studied triphenylamine (B166846) (TPA) system. TPA and its derivatives are known for their ability to undergo reversible oxidation processes, forming stable radical cations. ntu.edu.twresearchgate.net
The oxidation of the triphenylamine core involves the removal of an electron from the central nitrogen atom, which is the most electroactive site within the TPA framework. researchgate.net The presence of three electron-donating dimethylamino groups at the para-positions of the phenyl rings significantly lowers the oxidation potential compared to unsubstituted triphenylamine. ntu.edu.tw This is because these groups increase the electron density at the central nitrogen, making it easier to oxidize.
The initial one-electron oxidation generates a stable radical cation (polaron), where the positive charge and the unpaired electron are delocalized over the entire π-conjugated system of the three phenyl rings and the central nitrogen atom. electrochemsci.org This delocalization is responsible for the characteristic stability of TPA radical cations. Further oxidation can lead to the formation of a dication, although this species may be less stable. ntu.edu.tw
The general oxidation pathway for amino-substituted triphenylamines can be summarized as follows:
First Oxidation: TPA derivative ⇌ [TPA derivative]•+ + e-
Second Oxidation: [TPA derivative]•+ ⇌ [TPA derivative]2+ + e-
The stability of these oxidized species is solvent-dependent, with greater stability often observed in solvents like acetonitrile (B52724). ntu.edu.tw Reduction of the neutral molecule is less common and would likely involve the nitrile group under specific conditions, which is discussed in a later section.
The table below presents the oxidation peak potentials for a series of triphenylamine derivatives, illustrating the effect of electron-donating substituents.
| Compound | First Oxidation Potential (Epa1, V) | Second Oxidation Potential (Epa2, V) | Solvent |
| Triphenylamine (TPA) | 0.96 | 1.48 | CH2Cl2 |
| p-Amino-triphenylamine (1) | 0.59 | 1.09 | CH2Cl2 |
| p,p'-Diamino-triphenylamine (2) | 0.50 | 0.93 | CH3CN |
| p,p',p''-Triamino-triphenylamine (3) | 0.45 | 0.77 | CH3CN |
| TDMSPA (a TPA-stilbene derivative) | 0.96 | - | - |
| DMSNDMPA (a TPA-stilbene derivative) | 1.00 | - | - |
Data compiled from multiple sources. ntu.edu.twdoi.org
Based on these trends, this compound is expected to exhibit a low first oxidation potential, likely in the range of 0.4 to 0.6 V, due to the strong electron-donating effect of the three dimethylamino groups.
Functionalization Strategies of the Triphenylamine Core
The electron-rich nature of the triphenylamine core in this compound makes it amenable to various functionalization reactions, allowing for the synthesis of a wide range of derivatives.
The dimethylamino groups are strong activating groups for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions of the phenyl rings. wikipedia.org In the case of this compound, the para positions are already substituted. Therefore, electrophilic substitution is expected to occur at the ortho positions relative to the dimethylamino groups.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine, chlorine, or iodine using appropriate reagents.
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. wikipedia.org
It is important to note that the high reactivity of the activated rings can sometimes lead to multiple substitutions. youtube.com Furthermore, the bulky nature of the tris(4-dimethylaminophenyl)methyl group may introduce steric hindrance, potentially influencing the regioselectivity of the substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be applied to modify the periphery of the triphenylamine core. libretexts.org To utilize these reactions, the phenyl rings would first need to be functionalized with a suitable group, such as a halide or a boronic acid.
For instance, if a bromo-substituted derivative of this compound were synthesized, it could undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or heteroaryl groups. rsc.org The general scheme for a Suzuki-Miyaura reaction is shown below:
R1-X + R2-B(OH)2 --(Pd catalyst, Base)--> R1-R2
Where X is a halide and R1 and R2 are organic moieties.
The following table provides examples of Suzuki-Miyaura cross-coupling reactions performed on a triphenylamine derivative, 4-(diphenylamino)phenyl boronic acid (DPBA), demonstrating the feasibility of this approach for modifying the TPA core.
| Aryl Halide | Product | Yield (%) |
| 2-Bromopyridine | 4-(Diphenylamino)phenyl-2-pyridine | 99 |
| 3-Bromopyridine | 4-(Diphenylamino)phenyl-3-pyridine | 95 |
| 4-Bromopyridine | 4-(Diphenylamino)phenyl-4-pyridine | 98 |
| 2-Bromothiophene | 4-(Diphenylamino)phenyl-2-thiophene | 85 |
| 4-Bromobenzonitrile | 4-(4'-(Diphenylamino)biphenyl)carbonitrile | 99 |
Data from a study on palladium-catalyzed Suzuki reactions. rsc.org
Other palladium-catalyzed reactions, such as Heck, Stille, Negishi, and Buchwald-Hartwig amination, could also be employed for peripheral modification, provided the appropriately functionalized starting materials are prepared. mdpi.comsigmaaldrich.com
Reactions Involving the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. libretexts.org The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
Common reactions of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed in the presence of acid or base to yield a carboxylic acid. pressbooks.pubopenstax.org This reaction proceeds through an amide intermediate. Given the steric hindrance around the nitrile group in the target molecule, harsh reaction conditions may be required.
Reduction: The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.orgchemistrysteps.com Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. pressbooks.pub
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgopenstax.org
The significant steric bulk of the three 4-(dimethylamino)phenyl groups surrounding the acetonitrile moiety may hinder the approach of nucleophiles to the nitrile carbon, potentially requiring more forcing reaction conditions or specialized reagents compared to less sterically encumbered nitriles.
Hydrolysis and Reduction Pathways
The structure of this compound features two primary sites susceptible to hydrolysis and reduction: the central triaryl-substituted carbon and the nitrile functional group.
Hydrolysis: The hydrolysis of triarylmethane compounds, particularly the brightly colored dyes, is a well-studied process. In aqueous solutions, these compounds can exist in equilibrium between the colored cationic form and a colorless carbinol base. Although the acetonitrile derivative is not a pre-formed cation like Crystal Violet, the central carbon is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This reaction typically leads to the formation of the corresponding carbinol, Tris[4-(dimethylamino)phenyl]methanol. This transformation results in a loss of the extended conjugation responsible for the color in related dyes, rendering the product colorless.
The nitrile group (-C≡N) itself is also subject to hydrolysis, with the pathway dependent on the pH of the solution.
Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the nitrile group can be fully hydrolyzed. The reaction proceeds through a protonated intermediate, which is attacked by water to form a carboximidic acid tautomer, which then tautomerizes to an amide. Under forcing conditions, the amide is further hydrolyzed to yield the corresponding carboxylic acid, Tris[4-(dimethylamino)phenyl]acetic acid, and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile group is attacked by a hydroxide ion. Subsequent protonation from water yields an imidic acid tautomer, which rearranges to an amide. If the reaction is performed under mild conditions (e.g., controlled temperature), the amide may be isolated. However, with more vigorous heating, the amide can be further hydrolyzed to a carboxylate salt. An acidic workup is then required to protonate the carboxylate to form the final carboxylic acid product.
Reduction Pathways: Reduction of this compound can also occur at two distinct locations.
Reduction of the Triarylmethane Core: Similar to triarylmethane dyes which can be reduced to their colorless "leuco" forms, the central carbon of the acetonitrile derivative can undergo reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the central carbon, leading to the formation of Tris[4-(dimethylamino)phenyl]methane.
Reduction of the Nitrile Group: The nitrile group is readily reducible to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using H2 gas with a Raney nickel catalyst). This reaction converts the acetonitrile moiety into a 2-aminoethyl group, yielding 2-(Tris[4-(dimethylamino)phenyl])ethanamine. This pathway provides a synthetic route to introduce a primary amine functionality, which can be used for further derivatization.
Cycloaddition Reactions and Related Transformations
Cycloaddition reactions, such as the Diels-Alder reaction, are pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. These reactions typically require specific electronic and steric arrangements, most notably the presence of a conjugated π-system (like a diene) and a reactive π-bond (a dienophile).
For this compound and related triarylmethane compounds, cycloaddition reactions are not a characteristic or commonly reported mode of reactivity. The core structure lacks a classic conjugated diene system that can readily participate in [4+2] cycloadditions. While the phenyl rings contain π-electrons, their aromaticity makes them generally unreactive as dienes in Diels-Alder reactions except under harsh conditions or when part of a more complex, strained system. The primary reactivity of the electron-rich dimethylaminophenyl rings is toward electrophilic aromatic substitution rather than cycloaddition. Based on available scientific literature, this class of compounds does not typically undergo cycloaddition transformations.
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs of this compound is a key strategy for modulating its chemical and physical properties. Modifications can be made to the substituents on the aromatic rings or by using the entire molecule as a building block for larger, more complex structures.
Tuning Electronic Properties via Substituent Effects
The electronic properties, particularly the UV-visible absorption spectrum, of triarylmethane compounds are highly sensitive to the nature of the substituents on the phenyl rings. The intense color of related dyes like Crystal Violet arises from a π-π* transition within the extended conjugated system. By systematically replacing the dimethylamino groups or by adding other substituents, the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) can be altered, thereby changing the wavelength of maximum absorption (λ_max).
This relationship can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants to substituent parameters (σ). For spectroscopic transitions, a linear free-energy relationship often exists between the shift in absorption frequency and the Hammett substituent constant.
Electron-Donating Groups (EDGs): Groups that donate electron density to the aromatic ring (e.g., -NH2, -OH, -OCH3) generally increase the energy of the highest occupied molecular orbital (HOMO). This can lead to a smaller HOMO-LUMO gap, which would typically suggest a bathochromic (red) shift to longer wavelengths. However, in highly symmetric systems like triarylmethanes, strong donor groups like -N(CH3)2 are already present, and replacing them with other donors or altering their conformation can lead to more complex effects, including hypsochromic (blue) shifts due to changes in the molecule's symmetry and resonance stabilization.
Electron-Withdrawing Groups (EWGs): Groups that withdraw electron density (e.g., -NO2, -CN, -CF3) lower the energy of the lowest unoccupied molecular orbital (LUMO). This typically results in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption maximum.
The following table illustrates the effect of substituents on the absorption maximum for the closely related Malachite Green dye framework, which shares the same core chromophore.
| Substituent (R) on Unsubstituted Phenyl Ring | Hammett Constant (σ_para) | λ_max (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| -H (Reference) | 0.00 | 621 | 104,000 |
| -N(CH₃)₂ (Crystal Violet analog) | -0.83 | 590 | 112,000 |
| -OCH₃ | -0.27 | 608 | 81,300 |
| -CH₃ | -0.17 | 612 | 87,100 |
| -Cl | +0.23 | 624 | 102,000 |
| -NO₂ | +0.78 | 630 | 63,100 |
Data is representative for the Malachite Green scaffold to illustrate electronic effects.
Incorporation into Larger Molecular Architectures (e.g., Polymers, Dendrimers)
The tripodal, C3-symmetric structure of the tris(phenyl)acetonitrile core makes it an attractive building block, or monomer, for the synthesis of complex macromolecules like polymers and dendrimers. By introducing reactive functional groups onto the phenyl rings, the entire molecule can be covalently linked into larger assemblies.
A key strategy involves using a structural analog, Tris(4-aminophenyl)amine (B13937) or Tris(4-aminophenyl)methane, where the dimethylamino groups are replaced with primary amino groups (-NH2). cd-bioparticles.net These primary amines serve as reactive sites for polymerization reactions.
Polymer Synthesis: The trifunctional nature of these core units allows for the creation of cross-linked, network polymers or hyperbranched polymers. For example, Tris(4-aminophenyl)amine can be used as a monomer in polycondensation reactions with dianhydrides to form highly stable, porous polyimide networks. rsc.org These materials possess high thermal stability and microporosity, making them suitable for applications in gas separation and storage. Similarly, reaction with di- or tri-acyl chlorides would produce polyamide networks. researchgate.net
Applications of Tris 4 Dimethylamino Phenyl Acetonitrile in Advanced Materials and Chemical Technologies
Role in Organic Electronics and Optoelectronic Devices
The triphenylamine (B166846) (TPA) core, a fundamental component of Tris[4-(dimethylamino)phenyl]acetonitrile, is a well-established building block for materials used in organic electronics due to its excellent hole-transporting properties and electrochemical stability. The presence of electron-donating dimethylamino groups is expected to further enhance these characteristics.
Charge Transport Characteristics in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of organic electronics, efficient charge transport is paramount for the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Triphenylamine derivatives are widely utilized as hole-transporting materials (HTMs) in these devices. The non-planar, propeller-like structure of the TPA core helps to prevent crystallization and promote the formation of stable amorphous films, a crucial attribute for device longevity. acs.orgresearchgate.net
| Compound/Material | Dopant Concentration | Electric Field (V/cm) | Hole Drift Mobility (cm²/Vs) |
| Oligomeric triphenylamine (OTPA) in Polycarbonate | 50 wt.% | 5 x 10⁵ | 1 x 10⁻⁴ |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-diphenyl-4,4'-diamine (TPD) in Polycarbonate | 50 wt.% | 5 x 10⁵ | 1 x 10⁻⁵ |
| Triphenylamine (TPA) in Polycarbonate | 50 wt.% | 5 x 10⁵ | 7 x 10⁻⁶ |
This table presents hole drift mobilities for representative triphenylamine derivatives, illustrating the impact of molecular structure on charge transport properties. Data sourced from Neurophotonics. spiedigitallibrary.org
In the context of OPVs, TPA derivatives have been explored as donor materials and as components in dye-sensitized solar cells (DSSCs). acs.org Their strong electron-donating nature makes them suitable for creating efficient donor-acceptor systems, which are essential for charge separation and generation in photovoltaic devices. acs.org The broad absorption characteristics of some TPA-based dyes also contribute to enhanced light harvesting. rsc.org
Electrochromic and Photochromic Material Development
Electrochromic materials exhibit reversible changes in their optical properties upon the application of an electrical potential. This phenomenon is of great interest for applications such as smart windows, anti-glare mirrors, and electronic displays. rsc.orgmdpi.com Triphenylamine derivatives are excellent candidates for electrochromic materials because they can be easily and reversibly oxidized to form stable radical cations, a process that is accompanied by a distinct color change. rsc.orgmdpi.com The introduction of electron-donating groups, like the dimethylamino moieties, can lower the oxidation potential, making the electrochromic switching more energy-efficient. researchgate.net
Polymers incorporating TPA units have been shown to exhibit multicolor electrochromism with high contrast and good stability. acs.orgbohrium.com The switching behavior, including the response time and coloration efficiency, can be tuned by modifying the polymer backbone and the substituents on the TPA core. acs.org
| Electrochromic Polymer/Material | Color Change (Neutral to Oxidized) | Response Time (Coloring) | Response Time (Bleaching) | Coloration Efficiency (cm²/C) |
| p-Benz-3TPA | Colorless to Blue | Not Specified | Not Specified | High |
| MeT₀.₅PhF₀.₅ | Pale Blue to Reddish Brown | 2.5 s | 1.3 s | 619 |
This table showcases the electrochromic properties of representative triphenylamine-based polymers, highlighting their potential for fast-switching and high-contrast devices. Data sourced from Bohrium and ACS Applied Materials & Interfaces. acs.orgbohrium.com
Photochromic materials, on the other hand, undergo reversible changes in their absorption spectra upon irradiation with light of a specific wavelength. rsc.orgresearchgate.net Diarylethenes bearing triphenylamine units have been synthesized and shown to exhibit reversible photochromism, switching from a colorless to a colored state upon UV light irradiation. rsc.org This photo-switching is often accompanied by a quenching of fluorescence, making these materials interesting for applications in optical data storage and molecular switches. rsc.orgresearchgate.net The incorporation of a TPA moiety can influence the photochromic properties and the fluorescence of the molecule. researchgate.net
Utilization as a Molecular Probe or Chemosensor Component
The inherent fluorescence of many triphenylamine derivatives, coupled with the potential for this fluorescence to be modulated by the surrounding environment or the presence of specific analytes, makes them attractive candidates for the development of molecular probes and chemosensors. rsc.orgrsc.orghaldiagovtcollege.ac.inglobethesis.com The electron-donating dimethylamino groups in this compound are expected to enhance its fluorescence quantum yield.
Sensing Mechanisms for Specific Chemical Analytes (e.g., Metal Ions, pH, Anions, Volatile Organic Compounds)
The design of TPA-based fluorescent sensors often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). haldiagovtcollege.ac.in The interaction of the sensor molecule with an analyte can trigger or inhibit these processes, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response).
While specific studies on this compound as a sensor are limited, the broader class of TPA derivatives has been successfully employed for the detection of various analytes:
Metal Ions: Triphenylamine-based fluorescent sensors have been developed for the selective detection of metal ions such as Fe³⁺ and Cu²⁺. rsc.orgtmu.edu.tw The coordination of the metal ion to specific binding sites on the sensor molecule can lead to fluorescence quenching. rsc.org
Anions: TPA derivatives have been designed to act as fluorescent probes for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻). rsc.org The sensing mechanism can involve nucleophilic addition to a specific site on the probe or deprotonation, both of which can alter the electronic structure and, consequently, the fluorescence properties. rsc.org
pH: The fluorescence of certain TPA derivatives can be pH-dependent, making them suitable for use as fluorescent pH probes. rsc.orgpatsnap.com Protonation or deprotonation of specific functional groups on the molecule can alter the ICT process, leading to a change in the emission wavelength or intensity.
Volatile Organic Compounds (VOCs): While less common, the development of sensor arrays, which may include TPA-based materials, allows for the detection and differentiation of various VOCs. mdpi.comresearchgate.net The interaction of VOCs with a sensor film can induce changes in its optical or electronic properties.
| Sensor Type (Based on TPA derivative) | Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| m-TAPA | Fe³⁺ | Fluorescence Quenching | 230 nM |
| m-TAPA | Cu²⁺ | Fluorescence Quenching | 620 nM |
| TPA-based probe | Cyanide (CN⁻) | Nucleophilic Addition | Not Specified |
| TPA-based probe | Fluoride (F⁻) | Deprotonation | Not Specified |
| TPA-HS | H₂S | Aggregation-Induced Emission | 7.63 µM |
This table provides examples of triphenylamine-based fluorescent sensors for various analytes, demonstrating the versatility of the TPA scaffold in molecular sensing. Data sourced from RSC Publishing and New Journal of Chemistry. rsc.orgrsc.orgrsc.org
Fluorescent Probes in Non-Biological Detection Systems
The strong fluorescence and solvatochromic properties of many TPA derivatives make them useful as probes in non-biological systems. For instance, they can be used to study the polarity and viscosity of microenvironments. rsc.orgnih.govnih.gov The ICT character of these molecules often leads to a significant shift in the emission wavelength with increasing solvent polarity. This sensitivity to the local environment can be exploited to monitor chemical processes or to characterize materials. Furthermore, triphenylamine-based fluorescent probes have been developed for the detection of nitroaromatic compounds, which are common explosives, through a fluorescence quenching mechanism. researchgate.netbohrium.comnih.gov
Catalytic Applications in Organic Transformations
The electron-rich nature of triphenylamine and its derivatives suggests their potential utility in catalysis, particularly in photocatalysis. The ability of these molecules to absorb light and participate in electron transfer processes is key to their potential catalytic activity.
While the catalytic applications of this compound itself are not well-documented, related compounds have shown promise. For example, composites of tris(4-aminophenyl)amine-based polyimide with graphitic carbon nitride have been demonstrated to act as efficient photocatalysts for the degradation of organic dyes under visible light. acs.orgresearchgate.net In this system, the TPA-based polymer likely acts as a photosensitizer, absorbing light and initiating the generation of reactive oxygen species that degrade the dye molecules.
Furthermore, covalent organic frameworks (COFs) constructed from tris(4-aminophenyl)amine (B13937) have been investigated for various applications, including catalysis. nih.gov The porous and crystalline nature of COFs, combined with the electronic properties of the TPA building blocks, can create active sites for catalytic transformations. The development of TPA-based materials as heterogeneous photocatalysts is an active area of research, with potential applications in organic synthesis and environmental remediation. rsc.orgacs.org
Organocatalysis
A comprehensive review of scientific databases and literature yields no specific examples or detailed research findings on the application of this compound as an organocatalyst. While structurally related compounds, such as other triarylamine derivatives, have been investigated in various catalytic processes, there is no direct evidence to suggest that this compound has been successfully employed or even studied for its potential in organocatalysis. The leuco-form of crystal violet (leucocrystal violet), which shares the tris(4-dimethylaminophenyl)methane core, is known to undergo catalytic oxidation in the presence of hemoglobin, a reaction utilized in forensic science for the detection of blood. bvda.comcbdiai.orgforensicresources.orgarrowheadforensics.comtritechforensics.com However, this application does not fall under the typical definition of organocatalysis where a small organic molecule accelerates a chemical reaction.
Photoredox Catalysis
The field of photoredox catalysis frequently employs triarylamine derivatives due to their favorable electrochemical and photophysical properties. acs.orgrsc.orgresearchgate.net These compounds can act as potent single-electron donors or acceptors upon photoexcitation, enabling a wide range of chemical transformations. nih.govrsc.org Despite the extensive research into triarylamine-based photoredox catalysts, there is a lack of specific studies detailing the use of this compound in this capacity.
Research on related tri(p-substituted)biarylamines has demonstrated their potential as a tunable class of electroactivated photoredox catalysts. rsc.org These catalysts can become powerful oxidants in their photoexcited states, capable of oxidizing even electron-poor aromatic systems. rsc.org The general reactivity of arylamines as organic photoredox catalysts is an active area of research, with efforts to develop more strongly reducing catalysts. acs.org However, the specific contributions and performance of this compound within this class of catalysts have not been documented.
Table 1: General Properties of Selected Triarylamine Photoredox Catalysts (for contextual understanding)
| Catalyst Family | Key Features | Potential Applications |
| Tri(p-substituted)biarylamines | Tunable redox and photophysical properties; can act as superoxidants in photoexcited states. rsc.org | SET oxidation of unactivated or electron-poor aromatic systems. rsc.org |
| General Arylamines | Versatile catalyst design; can be developed to have superior reducing capabilities. acs.org | C-H functionalization, dechlorination of aryl and alkyl chlorides. acs.org |
This table provides a general overview of the capabilities of the broader class of triarylamine catalysts to provide context. There is no specific data available for this compound.
Advanced Dye and Pigment Technologies
Triarylmethane compounds are a well-established class of synthetic dyes known for their intense and vibrant colors, spanning blue, green, and violet hues. nih.govwikipedia.orgmfa.orgresearchgate.net The color and properties of these dyes can be tuned by modifying the substituents on the aryl rings. nih.gov
Design Principles for High-Performance Organic Dyes
The design of high-performance organic dyes based on the triarylmethane scaffold focuses on several key aspects, including thermal stability, solubility, and specific absorption and emission wavelengths. For instance, creating dimeric structures of triarylmethane dyes has been shown to improve thermal stability, a crucial factor for applications such as in color filters for liquid-crystal displays. nih.gov The introduction of long alkyl ester groups can enhance solubility in relevant solvents. nih.gov Furthermore, the nature and extent of arene substitution can significantly impact the spectral properties of triarylmethane dyes. nih.gov
While these design principles are broadly applicable to triarylmethane dyes, there is no available research that specifically applies these principles to the design and synthesis of high-performance dyes or pigments derived from this compound.
Exploration in Non-Textile Optical Applications
Triarylmethane dyes have been explored for a variety of non-textile optical applications, including as materials for nonlinear optics and as fluorogenic probes. nih.govresearchgate.net The search for novel variants with properties like near-infrared (NIR) fluorescence is driven by the needs of applications such as biological imaging. nih.gov However, a detailed search of the scientific literature reveals no studies on the exploration of this compound for any non-textile optical applications.
Incorporation into Supramolecular Assemblies and Coordination Polymers
The construction of supramolecular assemblies and coordination polymers often relies on ligands with specific geometric and electronic properties that can direct their self-assembly with other molecules or metal ions. youtube.comnih.gov Triarylamine and triarylmethane-based ligands have been utilized in the formation of such complex architectures. rsc.orgacs.org For example, triarylamine-containing ligands have been incorporated into coordination polymers that exhibit catalytic activity. rsc.org
Despite the potential for the tripodal structure of this compound to act as a ligand, there is no documented evidence of its successful incorporation into either supramolecular assemblies or coordination polymers. Research in this area has focused on other multidentate ligands for the construction of, for example, three-dimensional manganese(II) coordination polymers nih.gov and photoluminescent lanthanide(III) coordination polymers mdpi.com, but this compound has not been featured in these studies.
Emerging Research Directions and Future Perspectives on Tris 4 Dimethylamino Phenyl Acetonitrile
Integration into Multi-Component Systems and Hybrid Materials
A significant area of emerging research involves the incorporation of Tris[4-(dimethylamino)phenyl]acetonitrile and its structural analogues into larger, functional systems. By using this molecule as a building block, researchers can create complex materials with tailored properties that arise from the interaction between the individual components.
A prime example of this approach is the use of structurally similar molecules, such as tris(4-aminophenyl)amine (B13937) (TAPA), in the construction of Covalent Organic Frameworks (COFs). nih.gov COFs are porous, crystalline polymers with a highly ordered structure, and they have garnered massive interest for applications in gas storage, catalysis, and organic electronics. nih.gov In a recent study, a TAPA-based COF was synthesized through a Schiff base reaction with terephthalaldehyde (B141574) (PDA), resulting in a material with remarkable multi-state electrochromism. nih.gov This hybrid material demonstrated the ability to switch between four distinct color states—orange, pear, green, and cyan—upon the application of different voltages. nih.gov This behavior highlights how integrating a triphenylamine-based core into a larger framework can yield novel functionalities not present in the individual molecule.
The successful integration of these molecular units into COFs provides a blueprint for creating hybrid materials based on this compound. The inherent electronic characteristics of the acetonitrile (B52724) derivative could lead to materials with unique conductive, optical, or sensing capabilities, expanding the potential applications of these multi-component systems.
Table 1: Electrochromic States of a TAPA-based Covalent Organic Framework
| State | Color |
| Neutral | Orange |
| First Oxidation | Pear |
| Second Oxidation | Green |
| Third Oxidation | Cyan |
| Data derived from research on a structurally similar tris(4-aminophenyl)amine-based COF, demonstrating the potential for multi-state materials. nih.gov |
Exploration of New Synthetic Methodologies for Complex Derivatives and Functional Architectures
The advancement of applications for this compound is intrinsically linked to the development of sophisticated synthetic methods. While the preparation of phenylacetonitriles has been a long-standing area of chemical synthesis, industrial-scale production has faced challenges such as long reaction times and product instability at high temperatures. google.com Modern research focuses on overcoming these limitations and developing versatile pathways to complex derivatives and precisely controlled functional architectures.
Historical methods for preparing phenylacetonitriles often involved the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. google.com However, achieving high yields efficiently on a large scale has proven difficult. google.com Contemporary synthetic chemistry explores more nuanced approaches. For instance, the synthesis of related triaryl polymethine dyes has been achieved by condensing 1,1-bis(4-dimethylaminophenyl)ethylene with various substituted ketones. researchgate.net This methodology demonstrates a pathway for constructing complex, multi-component molecules built around the tris(4-dimethylaminophenyl) core, allowing for the fine-tuning of the molecule's chromophores and, consequently, its electronic and optical properties. researchgate.net
Furthermore, foundational reactions like the modified Strecker synthesis, used to prepare α-(N,N-dimethylamino)phenylacetonitrile, offer a versatile platform. orgsyn.org This method can be adapted to use a variety of aldehydes and ketones, enabling the creation of a diverse library of α-aminonitriles which can serve as precursors to more complex structures. orgsyn.org The exploration of such modular synthetic routes is crucial for designing and building novel functional architectures derived from the core this compound structure.
Table 2: Overview of Relevant Synthetic Approaches
| Method | Precursors | Target/Related Product | Key Feature |
| Cyanation of Benzyl Halide | Benzyl halide, Alkali metal cyanide | Phenylacetonitriles | Direct route, but can have industrial scale-up challenges. google.com |
| Modified Strecker Synthesis | Benzaldehyde, Dimethylamine, Sodium cyanide | α-(N,N-dimethylamino)phenylacetonitrile | Versatile method for preparing various α-aminonitriles. orgsyn.org |
| Condensation Reaction | 1,1-bis(4-dimethylaminophenyl)ethylene, Substituted ketones | Triaryl polymethine dyes | Allows for the construction of complex derivatives with tailored chromophores. researchgate.net |
Advanced Computational Modeling for Predicting Novel Functionalities and Performance
As the complexity of molecules derived from this compound increases, advanced computational modeling becomes an indispensable tool for predicting their behavior and guiding experimental efforts. The intricate interplay between molecular geometry and electronic structure in these compounds governs their functionality, and computational chemistry provides a means to understand and engineer these properties.
For example, in studies of related tris(4-dimethylaminophenyl)divinylenes, computational models are used to interpret VIS-NIR electron spectra. researchgate.net These models help to understand how deviations from planarity and interactions between different chromophores within the molecule affect its optical properties. researchgate.net By simulating the electronic structure, researchers can predict how modifying the molecular architecture—such as by adding or changing substituent groups—will impact its absorption and emission spectra.
This predictive power is essential for designing new materials with specific functionalities. Before undertaking complex and resource-intensive synthesis, computational models can screen potential derivatives for desired characteristics, such as specific colors for dyes, optimal electronic band gaps for semiconductors, or high non-linear optical responses. This accelerates the discovery process and allows for a more rational design of functional molecules and materials.
Potential for Innovative Applications in Next-Generation Technologies (e.g., Quantum Computing Components, Advanced Data Storage)
The unique electronic properties of this compound and its derivatives make them compelling candidates for a range of next-generation technologies. The ability to exist in multiple stable or semi-stable electronic states opens up possibilities in advanced data storage and molecular electronics.
The four-state electrochromism observed in a COF built from a similar TAPA core is a clear indicator of this potential. nih.gov Such multi-state systems could form the basis of high-density data storage, where information is encoded not in a binary (0 or 1) but in a quaternary system. Furthermore, these electrochromic properties are directly applicable to the development of "intelligent windows" that can modulate light and heat transmission, as well as decorative displays and low-power logic gates. nih.gov
Beyond current technologies, the complex quantum mechanical behavior of these molecules makes them relevant to the field of quantum computing. Accurately simulating the electronic states and dynamics of such molecules is a significant challenge for classical computers. Quantum simulation algorithms, such as the variational quantum eigensolver (VQE), are being developed specifically to tackle these kinds of problems. introtoquantum.org By using quantum computers to model molecules like this compound, researchers could precisely predict their properties, potentially leading to their design and use as components within quantum computing systems themselves, for example, as molecular qubits or in quantum sensing applications.
Unresolved Challenges and Future Opportunities in Fundamental Research
Despite the significant promise of this compound and its derivatives, several fundamental challenges and research opportunities remain. A primary challenge lies in achieving precise control over the synthesis of complex, functional architectures. While methods exist for creating derivatives, the ability to construct large, perfectly ordered systems with atomic precision remains a significant hurdle.
A key opportunity for future research is the exploration of a wider range of multi-component and hybrid materials beyond the currently investigated systems. This includes integrating the molecule into different types of frameworks, polymers, or onto nanoparticle surfaces to unlock new synergistic properties. Understanding the fundamental interactions at the interface between the acetonitrile core and other components will be crucial for designing next-generation functional materials.
Furthermore, there is a substantial gap between the theoretical predictions from computational models and their experimental validation. Bridging this gap requires a close feedback loop between computational chemists who can model these systems and synthetic chemists who can create them. Future fundamental research will likely focus on a deeper understanding of the structure-property relationships that govern the electronic and optical behavior of these molecules, including the subtle effects of chromophore interaction and molecular geometry. researchgate.net This knowledge is essential for unlocking the full potential of this compound in pioneering new technologies.
Q & A
Basic Research Questions
Q. How can Tris[4-(dimethylamino)phenyl]acetonitrile be synthesized and characterized?
- Methodology : Synthesis typically involves multi-step coupling reactions. For example, aryl halides or boronic acids functionalized with dimethylamino groups can undergo nucleophilic substitution or Suzuki-Miyaura coupling with acetonitrile precursors. Reaction conditions (e.g., Pd catalysts, temperature, solvent polarity) must be optimized to avoid side reactions like over-substitution . Characterization includes:
- NMR spectroscopy : Confirm substituent positions via H/C chemical shifts (e.g., dimethylamino protons at ~2.8–3.2 ppm).
- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- Elemental analysis : Ensure purity and stoichiometry .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- UV-Vis spectroscopy : Detect electronic transitions influenced by the dimethylamino donor groups (e.g., absorbance in 300–400 nm range).
- FT-IR : Identify nitrile stretching vibrations (~2240 cm) and dimethylamino N–H/C–N bonds.
- X-ray crystallography : Resolve 3D molecular geometry and intermolecular interactions if single crystals are obtainable .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its photophysical behavior?
- Methodology :
- DFT calculations : Model HOMO-LUMO gaps and charge distribution to predict redox potentials or fluorescence quenching mechanisms.
- Electrochemical studies : Cyclic voltammetry (CV) can reveal oxidation/reduction peaks tied to the dimethylamino groups and nitrile moiety.
- Solvatochromism assays : Test solvent polarity effects on emission spectra to assess intramolecular charge transfer (ICT) .
Q. What strategies resolve contradictions in reported reactivity of this compound across studies?
- Methodology :
- Controlled variable testing : Systematically vary reaction conditions (e.g., solvent, catalyst loading) to isolate factors causing discrepancies.
- Advanced analytics : Use HPLC-MS or H DOSY NMR to detect trace intermediates or byproducts that may alter reactivity .
Q. How does this compound interact with biological targets, and what methods validate these interactions?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics with enzymes or receptors.
- Molecular docking simulations : Predict binding modes using software like AutoDock or Schrödinger.
- In vitro assays : Test inhibition/activation of target proteins (e.g., kinase or protease activity assays) .
Q. What is the role of this compound in Wittig-like reactions or organocatalysis?
- Methodology :
- Mechanistic studies : Use P NMR to track phosphorane intermediates in Wittig reactions.
- Kinetic profiling : Compare reaction rates with/without the compound to assess catalytic efficiency.
- Substrate scope analysis : Test reactivity with aldehydes, ketones, or esters to determine versatility .
Experimental Design & Stability
Q. How can researchers optimize solubility and stability of this compound in aqueous vs. organic media?
- Methodology :
- Solubility screening : Test in solvents like DMSO, acetonitrile, or THF with incremental water additions.
- Stability assays : Monitor degradation via LC-MS under varying pH, light, or temperature conditions.
- Co-solvent systems : Use cyclodextrins or surfactants to enhance aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
